5-(dimethylamino)-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
5-(dimethylamino)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the imidazolone family. Imidazolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development . This compound features a benzimidazole core with a dimethylamino group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylamino)-1H-benzo[d]imidazol-2(3H)-one typically involves the condensation of ureas and acyloins. One common method includes the reaction of benzil with dimethylamine and ammonium acetate under copper-catalyzed conditions . The reaction proceeds efficiently, yielding the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and reduce production costs. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(dimethylamino)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazolone derivatives.
Substitution: Formation of substituted benzimidazoles.
Scientific Research Applications
5-(dimethylamino)-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 5-(dimethylamino)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar nitrogen-containing ring.
Benzimidazole: Lacks the dimethylamino group but shares the benzimidazole core.
Imidazolone: A broader class of compounds with varying substituents.
Uniqueness
5-(dimethylamino)-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of the dimethylamino group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
5-(dimethylamino)-1H-benzo[d]imidazol-2(3H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.
Chemical Structure and Properties
This compound belongs to the class of benzimidazole derivatives, which are known for their pharmacological properties. Its structure features a benzimidazole core with a dimethylamino group, enhancing its reactivity and biological activity. The presence of the dimethylamino group contributes to its ability to interact with various biological targets.
The compound exhibits its biological effects primarily through:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial in its potential anticancer applications, where it may interfere with pathways essential for tumor growth.
- DNA Interaction : Research indicates that it may interact with DNA, leading to alterations in cellular processes such as replication and transcription, contributing to its anticancer properties .
Anticancer Activity
This compound has been investigated for its cytotoxic effects against various cancer cell lines:
- Cytotoxicity : Studies have demonstrated significant cytotoxic activity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values, which indicate the concentration required for 50% inhibition of cell viability, were determined through in vitro assays .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated significant antibacterial and antifungal activities. The methods employed included the cup plate method for determining minimum inhibitory concentrations (MIC) against common pathogens .
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound has shown:
- Anti-inflammatory Activity : Some derivatives of benzimidazoles have been reported to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
- Antiviral Activity : Certain benzimidazole derivatives have been noted for their ability to inhibit viral replication, indicating a broader spectrum of biological activity .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives based on this compound:
- Synthesis of Novel Derivatives : Researchers synthesized a series of benzimidazole derivatives incorporating different functional groups. These compounds were evaluated for their anticancer activity against a panel of cancer cell lines. The most active derivatives showed promising results in inhibiting tumor growth in vitro .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the benzimidazole ring significantly affected biological activity. For instance, substituents at the 5-position were found to enhance cytotoxicity against cancer cells .
Properties
IUPAC Name |
5-(dimethylamino)-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12(2)6-3-4-7-8(5-6)11-9(13)10-7/h3-5H,1-2H3,(H2,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKILMMMBFKZKGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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